N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-N'-(2-methylphenyl)malonamide
Overview
Description
DMBI-H is a semiconducting organic molecule with a π-conjugated polycyclic system . It is a strong electron donor molecule that can be used for n-type doping . It shows conductivity of 2 × 10 −3 S/cm as a dopant .
Molecular Structure Analysis
The empirical formula of DMBI-H is C17H21N3 . Its molecular weight is 267.37 .Chemical Reactions Analysis
The decomposition of DMBI-H in the processing solvent does not negatively impact performances . Its main decomposition product acts as a nucleating agent for DMBI-H, boosting the conductivity of the final doped films .Physical and Chemical Properties Analysis
DMBI-H is a solid with a melting point of 105-110 °C . It is generally considered to be air stable .Scientific Research Applications
Synthesis and Structural Analysis
Research in the field of synthetic organic chemistry often explores the creation and characterization of complex molecules, including benzimidazole derivatives, which are noted for their diverse therapeutic properties. For example, studies have detailed the synthesis of compounds with benzimidazole and benzenesulfonamide frameworks, demonstrating methodologies that could potentially be applied to the synthesis and analysis of N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-N'-(2-methylphenyl)malonamide (Al-Hourani et al., 2016). Such works typically include X-ray crystallography to determine the molecular structure, offering insights into the physical and chemical properties that may influence the compound's applications in drug design and material science.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-N'-(2-methylphenyl)propanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-14-10-11-18-22(16(14)3)26-19(24-18)9-6-12-23-20(27)13-21(28)25-17-8-5-4-7-15(17)2/h4-5,7-8,10-11H,6,9,12-13H2,1-3H3,(H,23,27)(H,24,26)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLSQRGHVBORAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)CCCNC(=O)CC(=O)NC3=CC=CC=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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